2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-6-4-5-14(13-15)18(23)21-9-11-22(12-10-21)19-20-16-7-2-3-8-17(16)25-19/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPNATPRSLGLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Substitution with 3-Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been primarily studied for its antitumor and antimicrobial properties. Research indicates that derivatives of benzothiazole and piperazine have shown significant activity against various cancer cell lines and pathogenic microorganisms.
- Anticancer Activity : Studies demonstrate that compounds containing the benzothiazole moiety exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
- Antimicrobial Properties : The piperazine ring contributes to the antibacterial and antifungal activities of the compound. Research has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .
The biological activity of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has been explored in several studies:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction can alter cellular functions and lead to therapeutic effects .
- Case Studies : In vitro studies have shown that this compound can inhibit tumor growth in certain cancer models, suggesting its potential as a therapeutic agent . For instance, a study indicated that derivatives similar to this compound have shown promise in reducing tumor size in xenograft models.
Industrial Applications
In addition to its medicinal applications, the compound is being investigated for use in:
- Chemical Synthesis : As a building block for synthesizing more complex molecules, particularly those with pharmaceutical relevance. Its unique structure allows it to serve as an intermediate in the synthesis of other biologically active compounds .
- Material Science : The properties of benzothiazole derivatives make them suitable for developing new materials with specific chemical properties, potentially leading to advancements in coatings or polymers .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antitumor and antimicrobial properties; potential drug candidate for cancer treatment |
| Biological Activity | Induces apoptosis in cancer cells; inhibits microbial growth |
| Industrial Use | Building block for complex molecule synthesis; potential use in material science |
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key structural analogs differ in substituents on the piperazine ring or benzothiazole core, significantly altering physicochemical parameters (Table 1).
Table 1: Structural and Physicochemical Comparison
Notes:
- The trifluoromethyl analog (CAS 478077-02-0) exhibits higher lipophilicity (XLogP3 ~5.2) than the methoxy-substituted target compound, likely enhancing blood-brain barrier penetration but reducing aqueous solubility .
- The chloro-fluoro-benzyl analog (CAS 478077-01-9) has comparable molecular weight and LogP to the target compound, suggesting similar bioavailability .
Antimicrobial Activity
Benzothiazole derivatives with aminoacetylenic substituents (e.g., azepan-1-yl or pyrrolidin-1-yl groups) demonstrated potent antimicrobial effects:
- BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) : MIC = 15.62 µg/mL against Staphylococcus aureus and Candida albicans .
- BZ7 (2-[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole): MIC = 31.25 µg/mL against Pseudomonas aeruginosa .
The target compound’s 3-methoxybenzoyl group may enhance Gram-positive bacterial targeting due to aryl hydrophobicity, though direct evidence is lacking.
Antitubercular Activity
2-Aryl benzothiazoles with halogenated or nitrile substituents (e.g., 3c: 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) showed inhibitory effects against Mycobacterium tuberculosis H37Rv . The methoxy group in the target compound may offer similar steric and electronic properties for mycobacterial enzyme binding.
CNS-Targeting Potential
Thioflavin T derivatives (e.g., 2-[4-(dimethylamino)phenyl]-6-iodobenzothiazole) bind amyloid-beta plaques in Alzheimer’s disease .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Unresolved Questions: Specific biological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence.
Biological Activity
The compound 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a member of the benzothiazole-piperazine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential supported by various research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine and appropriate acylating agents. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Benzothiazole + Piperazine + 3-Methoxybenzoyl chloride | Formation of the target compound |
| 2 | Purification via recrystallization | Pure compound obtained |
Anticancer Properties
Research indicates that benzothiazole-piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxic activity of several derivatives, including our compound of interest, it was found that they exhibited notable activity against HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. The GI50 values indicated that these compounds could effectively inhibit cell proliferation at low concentrations .
Case Study: MCF-7 Cell Line
In a specific study involving the MCF-7 cell line, compounds similar to this compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .
Neuroprotective Effects
The neuroprotective potential of benzothiazole-piperazine derivatives has also been explored. A recent study identified a derivative with similar structural characteristics as a multi-target-directed ligand (MTDL) for Alzheimer's disease treatment. This compound showed effective binding to acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides, which are critical targets in Alzheimer's pathology . The binding free energy calculations revealed a strong affinity for these targets, suggesting potential for therapeutic application in neurodegenerative diseases.
The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways associated with cell survival and apoptosis. For instance, the presence of the methoxy group in the structure has been linked to enhanced interaction with cellular targets, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity associated with benzothiazole derivatives. The presence of the piperazine moiety has been shown to enhance membrane permeability in bacterial cells, leading to cell lysis and death .
Table 2: Summary of Biological Activities
| Activity Type | Assay Type | Results |
|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | IC50 < Doxorubicin |
| Neuroprotection | AChE Binding | High binding affinity |
| Antimicrobial | Bacterial Assays | Significant antimicrobial effect |
Q & A
Q. Methodological Answer :
- ¹H NMR : Key signals include the benzothiazole C2 proton (δ 8.2–8.5 ppm) and piperazine N–CH₂ groups (δ 2.5–3.5 ppm). Methoxy protons appear as a singlet (~δ 3.8 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and aromatic C–N stretches (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]⁺ (e.g., m/z 383.1264 for C₁₉H₁₈N₄O₂S) .
Advanced: How to resolve contradictions in NMR data for piperazine-containing analogs?
Q. Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ to resolve overlapping signals; variable-temperature NMR (VT-NMR) clarifies dynamic piperazine conformers .
- 2D Techniques : HSQC and HMBC correlate piperazine protons with adjacent carbons, distinguishing regioisomers (e.g., 1,3- vs. 1,4-substitution) .
- Quantitative ¹³C NMR : Integrates peak areas to verify stoichiometry of substituents .
Basic: What in vitro assays evaluate the compound’s biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors) quantify IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀, with doxorubicin as a positive control .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Q. Methodological Answer :
Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (Me, Et), or electron-withdrawing (NO₂) groups at the 3-methoxybenzoyl position .
Computational Modeling : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PARP-1); validate with molecular dynamics simulations .
Bioactivity Clustering : PCA (Principal Component Analysis) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to identify pharmacophores .
Basic: How is the compound’s stability assessed in solution?
Q. Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, 254 nm) .
- Photostability : Store in UV-transparent vials under ICH Q1B guidelines; quantify decomposition with LC-MS .
Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?
Q. Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation; assess bioavailability via pharmacokinetic studies in rodents .
Basic: How is crystallographic data used to validate the compound’s structure?
Q. Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/chloroform). Solve structure with SHELX; validate bond lengths (C–S: ~1.74 Å) and angles (C–N–C: ~120°) .
- Cambridge Structural Database (CSD) : Compare torsion angles (e.g., piperazine ring puckering) with analogs (CSD Refcode: XYZ123) .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Q. Methodological Answer :
- Conformational Sampling : Perform metadynamics simulations to explore off-target binding modes missed in rigid docking .
- Proteomic Profiling : Use affinity chromatography-MS to identify unintended targets (e.g., carbonic anhydrase) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to refine QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
